

# chemical structure and properties of AI-10-47

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## Compound of Interest

Compound Name: AI-10-47

Cat. No.: B8143755

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An In-Depth Technical Guide to **AI-10-47**: A Small Molecule Inhibitor of the CBF $\beta$ -RUNX Interaction

## Introduction

**AI-10-47** is a synthetic, small molecule inhibitor that targets the protein-protein interaction (PPI) between Core-Binding Factor  $\beta$  (CBF $\beta$ ) and the Runt-related transcription factor (RUNX) family of proteins. This interaction is crucial for the stability and DNA-binding affinity of RUNX transcription factors, which are master regulators of cellular differentiation and are frequently dysregulated in various cancers, including acute myeloid leukemia (AML) and basal-like breast cancer. **AI-10-47** serves as a valuable chemical probe for studying RUNX biology and as a precursor in the development of more potent therapeutic agents. This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental methodologies.

## Chemical Structure and Physicochemical Properties

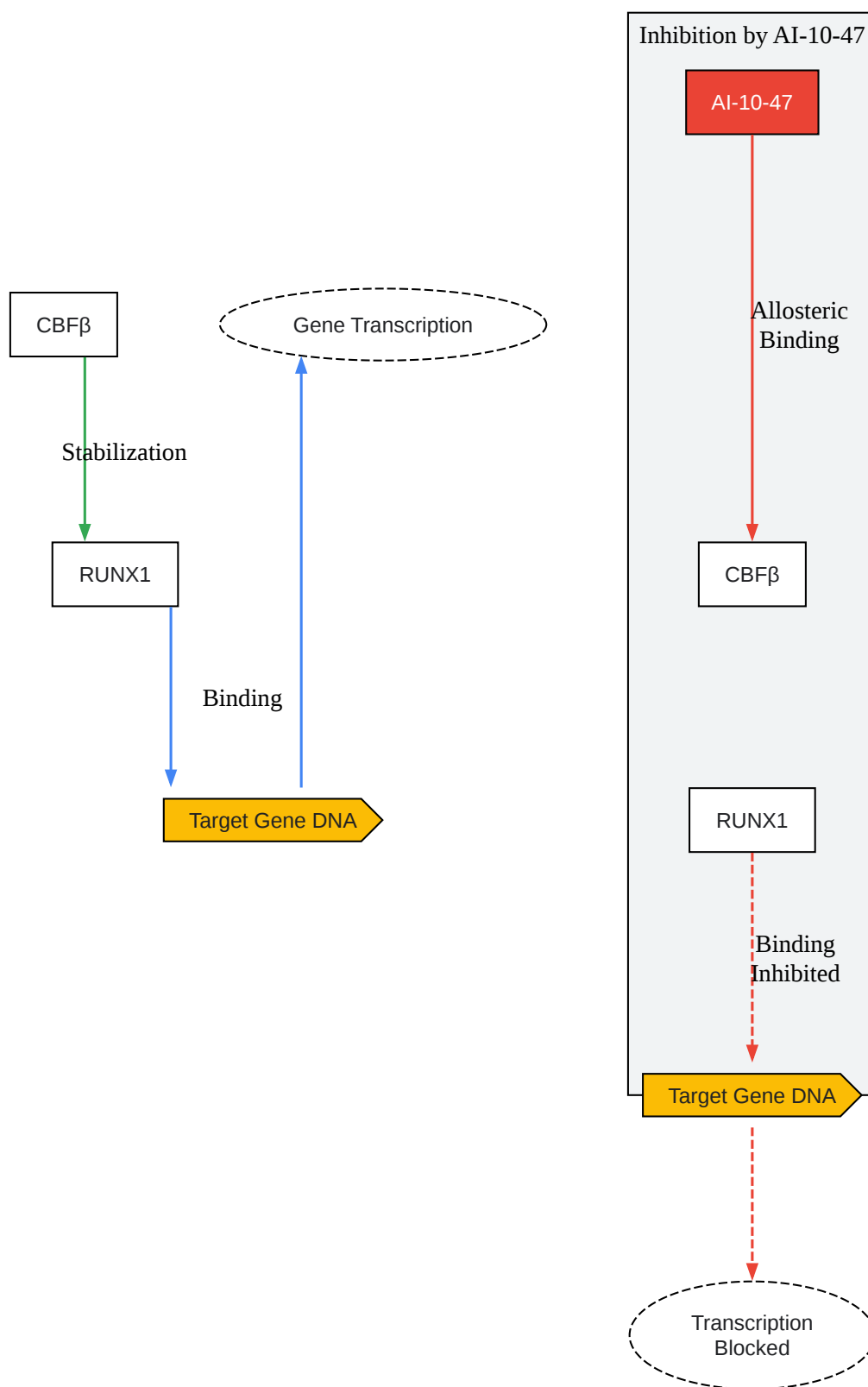
**AI-10-47**, with the IUPAC name 2-(pyridin-2-yl)-5-(trifluoromethoxy)-1H-benzo[d]imidazole, is a benzimidazole derivative. It was developed from the lead compound AI-4-57 through the substitution of a metabolically liable methoxy group with a more stable trifluoromethoxy group, which also enhanced its inhibitory activity.<sup>[1][2]</sup>

Property	Value	Reference
IUPAC Name	2-(pyridin-2-yl)-5-(trifluoromethoxy)-1H-benzo[d]imidazole	[3]
CAS Number	1256094-31-1	[3][4]
Molecular Formula	C <sub>13</sub> H <sub>8</sub> F <sub>3</sub> N <sub>3</sub> O	[3][4]
Molecular Weight	279.22 g/mol	[3][4]
Appearance	Solid powder	[3]
Purity	>98%	[3]
SMILES	FC(F)(F)OC1=CC=C2NC(C3=NC=C(C=C3)=NC2=C1	[3]
Solubility	DMSO: 100 mg/mL (358.14 mM)	[4]

Note: The compound has been noted to have poor aqueous solubility, which can impact its activity in cellular assays.[4][5]

## Mechanism of Action

**AI-10-47** functions as an allosteric inhibitor of the CBF $\beta$ -RUNX interaction.[2] Unlike orthosteric inhibitors that would compete with RUNX for the same binding site on CBF $\beta$ , **AI-10-47** binds to a different, spatially distinct pocket on the CBF $\beta$  protein.[2] This binding event induces a conformational change in CBF $\beta$  that prevents its association with the RUNX1 Runt domain, thereby disrupting the formation of the functional transcription factor complex. By inhibiting this interaction, **AI-10-47** effectively reduces the stability of RUNX1 and its ability to bind to target gene promoters, leading to altered gene expression and subsequent cellular effects.[2]



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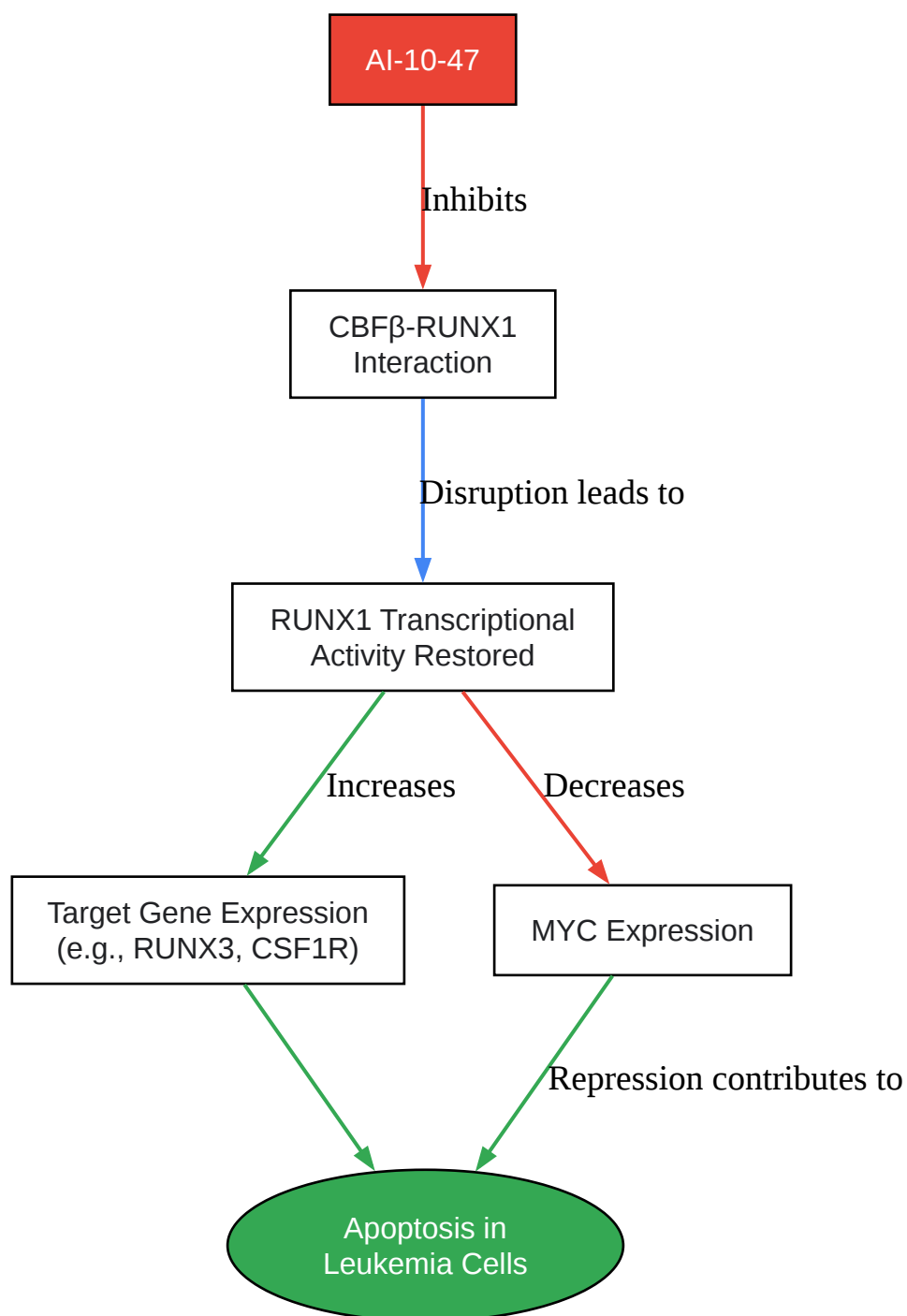
Caption: Mechanism of **AI-10-47** action on the CBFβ-RUNX1 pathway.

## Biological and Pharmacological Properties

**AI-10-47** was primarily evaluated for its ability to inhibit the CBF $\beta$ -RUNX binding and its effect on the growth of cancer cell lines driven by RUNX transcription factors.

Assay Type	Parameter	Value	Cell Line(s)	Reference
Biochemical Assay	FRET IC <sub>50</sub>	3.2 $\mu$ M	N/A	<a href="#">[4]</a> <a href="#">[5]</a>
Cell-Based Assay	CBF $\beta$ -RUNX1 Binding	Weakly reduced at 10 $\mu$ M	SEM	<a href="#">[4]</a> <a href="#">[5]</a>
Cell Growth Assay	Growth Inhibition	Significant	ME-1, TUR, M0-91, THP-1, U937	<a href="#">[4]</a> <a href="#">[5]</a>

**AI-10-47** served as the monovalent precursor to AI-10-49, a more potent bivalent inhibitor.[\[1\]](#) AI-10-49 was developed by linking two molecules of an **AI-10-47** analog, which resulted in significantly enhanced potency and improved pharmacokinetic properties.[\[1\]](#)[\[6\]](#) The downstream effects of inhibiting the CBF $\beta$ -RUNX pathway have been more extensively studied using AI-10-49, which has been shown to restore the transcriptional activity of RUNX1, leading to the increased expression of target genes like RUNX3, CSF1R, and CEBPA, and repression of oncogenes like MYC.[\[7\]](#)[\[8\]](#)[\[9\]](#)



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